molecular formula C8H14ClNO B13729606 9-Azabicyclo[3.3.1]nonan-3-one HCl

9-Azabicyclo[3.3.1]nonan-3-one HCl

Cat. No.: B13729606
M. Wt: 175.65 g/mol
InChI Key: XGESYOBZBRDUBC-UKMDXRBESA-N
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Description

9-Azabicyclo[331]nonan-3-one hydrochloride is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Azabicyclo[3.3.1]nonan-3-one hydrochloride typically involves the reaction of benzylamine with glutaraldehyde and acetone dicarboxylic acid under controlled conditions. The reaction is carried out in an aqueous medium with sulfuric acid as a catalyst. The mixture is maintained at low temperatures (0-10°C) to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Azabicyclo[3.3.1]nonan-3-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbonyl compounds.

    Reduction: 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-Azabicyclo[3.3.1]nonan-3-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Azabicyclo[3.3.1]nonan-3-one hydrochloride involves its ability to act as a catalyst in oxidation reactions. It efficiently catalyzes the oxidation of alcohols to carbonyl compounds through a catalytic system involving 4,4′-dimethoxy-2,2′-bipyridine and copper complexes . This catalytic system facilitates the transfer of oxygen to the substrate, leading to the formation of the desired oxidation products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Azabicyclo[3.3.1]nonan-3-one hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical reactivity and catalytic properties. Its ability to efficiently catalyze oxidation reactions sets it apart from other similar compounds.

Properties

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

(1R,5S)-9-azabicyclo[3.3.1]nonan-3-one;hydrochloride

InChI

InChI=1S/C8H13NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-7,9H,1-5H2;1H/t6-,7+;

InChI Key

XGESYOBZBRDUBC-UKMDXRBESA-N

Isomeric SMILES

C1C[C@@H]2CC(=O)C[C@H](C1)N2.Cl

Canonical SMILES

C1CC2CC(=O)CC(C1)N2.Cl

Origin of Product

United States

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